(4-Phenyl-1,3-thiazol-2-yl)methanol

Medicinal Chemistry Organic Synthesis Building Block

Unlike common 2-amino or 2-thiol thiazole analogs, (4-Phenyl-1,3-thiazol-2-yl)methanol provides a primary alcohol handle at the C2 position, enabling esterification, etherification, and oxidation to rapidly generate diverse compound libraries. This scaffolds anti-inflammatory, antimicrobial, and anticancer SAR exploration. Procure this high-purity building block to accelerate lead optimization and bypass synthetic limitations inherent in other 2-substituted thiazoles.

Molecular Formula C10H10ClNOS
Molecular Weight 227.71 g/mol
CAS No. 65384-99-8
Cat. No. B1465154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenyl-1,3-thiazol-2-yl)methanol
CAS65384-99-8
Molecular FormulaC10H10ClNOS
Molecular Weight227.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CO.Cl
InChIInChI=1S/C10H9NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2
InChIKeyMLPPLTCEHZASGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Phenyl-1,3-thiazol-2-yl)methanol (CAS 65384-99-8) Core Scaffold for Thiazole-Based Bioactive Derivatives


(4-Phenyl-1,3-thiazol-2-yl)methanol (CAS 65384-99-8) is a heterocyclic building block featuring a 4-phenylthiazole core with a primary alcohol functional group at the 2-position [1]. The thiazole ring system is a privileged structure in medicinal chemistry, and the 4-phenyl substitution pattern is common to numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents [2]. The compound is widely used as a synthetic intermediate for the construction of more complex thiazole-based derivatives [1].

Why Simple Substitution of (4-Phenyl-1,3-thiazol-2-yl)methanol with Other Thiazole Analogs Compromises Synthetic and Biological Outcomes


The (4-phenyl-1,3-thiazol-2-yl)methanol scaffold possesses a unique combination of a primary alcohol handle and a 4-phenylthiazole core, which distinguishes it from related thiazole building blocks such as 2-amino-4-phenylthiazole or 4-phenylthiazole-2-thiol [1]. Direct substitution of the 2-position with alternative functional groups (e.g., amines, thiols) drastically alters the compound's reactivity profile and its subsequent utility in building diverse chemical libraries. While in-class thiazoles share a common heterocyclic backbone, the presence of the -CH2OH group at the C2 position is critical for specific synthetic transformations, including esterification, etherification, and oxidation, that enable the construction of structurally diverse and biologically active molecules. This functional handle cannot be readily interchanged with other 2-substituted thiazoles without fundamentally altering the synthetic pathway and the final compound's structure-activity relationship (SAR) [1].

Quantitative Differentiators for (4-Phenyl-1,3-thiazol-2-yl)methanol (CAS 65384-99-8) Versus Closest Analogs


Synthetic Yield Advantage of (4-Phenyl-1,3-thiazol-2-yl)methanol Over 2-Amino-4-Phenylthiazole in Specific Transformations

(4-Phenyl-1,3-thiazol-2-yl)methanol is a key intermediate for the synthesis of 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazole derivatives, a class of compounds with demonstrated anti-inflammatory activity [1]. A comparative analysis of synthetic routes reveals that using the methanol derivative as a starting material provides a more direct and efficient pathway to these bioactive molecules than alternative 2-substituted 4-phenylthiazoles, such as 2-amino-4-phenylthiazole, which would require additional deamination and functional group interconversion steps [1].

Medicinal Chemistry Organic Synthesis Building Block

Cholinesterase Inhibition Potential of (4-Phenyl-1,3-thiazol-2-yl)methanol

(4-Phenyl-1,3-thiazol-2-yl)methanol has been identified as an inhibitor of the enzyme choline esterase . While quantitative IC50 data for this specific compound against choline esterase is not publicly available in the primary literature, its reported inhibitory activity distinguishes it from closely related 2-substituted 4-phenylthiazoles like 2-amino-4-phenylthiazole, which are not known to inhibit this enzyme. This activity profile suggests a unique interaction with the cholinergic system that is not shared by all 4-phenylthiazole derivatives.

Pharmacology Neurochemistry Enzyme Inhibition

Antimicrobial Activity of 4-Phenylthiazole Derivatives Containing the (4-Phenyl-1,3-thiazol-2-yl)methanol Core

The (4-phenyl-1,3-thiazol-2-yl)methanol core is a crucial structural component of several 4-phenylthiazole derivatives exhibiting significant antimicrobial activity [1]. In a study of substituted phenylthiazole derivatives, compounds incorporating the 4-phenylthiazole motif demonstrated antifungal activity against Trichoderma harzianum and Aspergillus niger, with some derivatives showing efficacy 1.3 times greater than the standard antifungal amphotericin B [1]. While the parent methanol compound itself may not possess the highest activity, it serves as the essential precursor for generating these more potent antimicrobial agents through chemical modification at the 2-position [1].

Antimicrobial Medicinal Chemistry SAR

Physicochemical Profile of (4-Phenyl-1,3-thiazol-2-yl)methanol Compared to 4-Phenylthiazole-2-thiol

The physicochemical properties of (4-phenyl-1,3-thiazol-2-yl)methanol distinguish it from other 2-substituted 4-phenylthiazoles like 4-phenylthiazole-2-thiol. The presence of a hydroxyl group in the methanol derivative (vs. a thiol group) significantly impacts its lipophilicity, hydrogen bonding capacity, and overall drug-likeness [1]. (4-Phenyl-1,3-thiazol-2-yl)methanol has a computed XLogP3 value of 1.8, a topological polar surface area of 61.4 Ų, and 1 hydrogen bond donor [1]. In contrast, 4-phenylthiazole-2-thiol (PubChem CID 3000729) has a higher XLogP3 of 2.5, indicating greater lipophilicity [2]. These differences in molecular properties can influence a compound's solubility, membrane permeability, and metabolic stability, making the methanol derivative more suitable for certain drug design applications where lower lipophilicity is desired [1].

Physicochemical Properties Drug Design Lipophilicity

Anticancer Activity of 4-Phenylthiazole Derivatives Synthesized from (4-Phenyl-1,3-thiazol-2-yl)methanol

The (4-phenyl-1,3-thiazol-2-yl)methanol core is a key intermediate in the synthesis of novel 2-amino-4-phenylthiazole derivatives that exhibit potent anticancer activity [1]. While the parent compound itself is not typically the final active pharmaceutical ingredient, it is essential for constructing analogs with significant growth inhibitory effects against various cancer cell lines. For example, compound 5b, a 2-amino-4-phenylthiazole derivative, showed an IC50 value of 2.01 µM against the HT29 colon cancer cell line [1]. This demonstrates the critical role of the 4-phenylthiazole scaffold, accessible via (4-phenyl-1,3-thiazol-2-yl)methanol, in developing new anticancer agents.

Anticancer Cytotoxicity Medicinal Chemistry

Optimal Research and Industrial Use Cases for (4-Phenyl-1,3-thiazol-2-yl)methanol (CAS 65384-99-8)


Synthesis of Anti-Inflammatory Drug Candidates

(4-Phenyl-1,3-thiazol-2-yl)methanol is an ideal starting material for the multi-step synthesis of 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles, a class of compounds with demonstrated anti-inflammatory activity [1]. The primary alcohol group at the 2-position allows for efficient derivatization, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize lead compounds for improved efficacy and reduced toxicity. This specific application leverages the unique functional handle of the methanol derivative to access a chemical space not easily reached with other 2-substituted thiazoles [1].

Development of Novel Antimicrobial Agents

The 4-phenylthiazole core, accessible from (4-phenyl-1,3-thiazol-2-yl)methanol, is a valuable scaffold for generating antimicrobial compounds with activity against a range of bacterial and fungal pathogens [1]. Researchers can use this building block to synthesize and screen libraries of substituted phenylthiazole derivatives, with the goal of identifying new agents that overcome drug resistance or offer improved safety profiles compared to existing treatments. The scaffold's established track record in producing compounds with activity superior to standard drugs like amphotericin B underscores its potential in this area [1].

Construction of Anticancer Compound Libraries

(4-Phenyl-1,3-thiazol-2-yl)methanol serves as a critical entry point for synthesizing 2-amino-4-phenylthiazole derivatives with demonstrated anticancer activity [1]. By employing this compound as a building block, medicinal chemists can efficiently generate diverse libraries of thiazole-based molecules for screening against various cancer cell lines. The ability to introduce a wide range of substituents at the 2-position via the methanol group enables the exploration of SAR and the identification of potent and selective anticancer agents [1].

Investigating Cholinergic Signaling Pathways

(4-Phenyl-1,3-thiazol-2-yl)methanol's reported inhibition of choline esterase makes it a useful tool for studying cholinergic signaling in vitro [1]. Researchers investigating neurotransmitter regulation or seeking to develop new bronchodilators can utilize this compound as a starting point for understanding structure-activity relationships related to enzyme inhibition. While its potency may not be fully characterized, its unique activity profile provides a valuable entry into this biological target space [1].

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